molecular formula C16H21N3O2S B15283302 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine

Cat. No.: B15283302
M. Wt: 319.4 g/mol
InChI Key: BCHVTLQKSLMBAX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(methylsulfanyl)-5-pyrimidinemethanol under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., Br2). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine can be compared with similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety but lacks the pyrimidinyl and ethanamine components, resulting in different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic structure but differs in the functional groups, leading to different reactivity and applications.

    N-{[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine: This compound contains the pyrimidinyl and ethanamine components but lacks the 3,4-dimethoxyphenyl group, resulting in distinct properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-5-4-12(8-15(14)21-2)6-7-17-9-13-10-18-16(22-3)19-11-13/h4-5,8,10-11,17H,6-7,9H2,1-3H3

InChI Key

BCHVTLQKSLMBAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)SC)OC

Origin of Product

United States

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